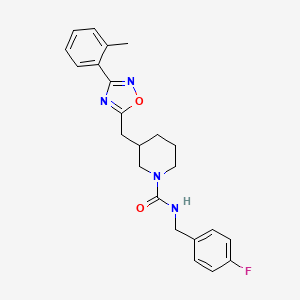

N-(4-fluorobenzyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-fluorobenzyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide" is a derivative of piperidine carboxamide, which is a core structure found in various pharmacologically active compounds. The presence of the 1,2,4-oxadiazol ring suggests potential biological activity, as this motif is common in molecules with diverse therapeutic effects.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides were synthesized by condensation reactions involving different acid chlorides and a piperidinyl-benzoisoxazole compound . This suggests that the synthesis of the compound may also involve a condensation step, possibly between an appropriate acid chloride and an amine containing the 1,2,4-oxadiazol and o-tolyl groups.

Molecular Structure Analysis

The molecular structure of piperidine carboxamides, such as the ones described in the provided papers, typically includes a piperidine ring linked to a carboxamide group. The presence of substituents like the 4-fluorobenzyl and the 1,2,4-oxadiazolylmethyl groups can significantly influence the molecule's conformation and, consequently, its biological activity .

Chemical Reactions Analysis

Piperidine carboxamides can undergo various chemical reactions, depending on their substituents. The fluorine atom on the benzyl group may be reactive towards nucleophilic substitution, while the oxadiazol ring could participate in electrophilic or nucleophilic reactions depending on the context .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of the fluorine atom is likely to affect the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate biological membranes. The oxadiazol ring could contribute to the molecule's rigidity, impacting its binding to biological targets .

Antimicrobial and Antiproliferative Activity

Compounds with similar structures have been evaluated for their antimicrobial activity, with some showing better inhibitory activity than standard drugs . Additionally, the related 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new class of antiproliferative agents acting as tubulin inhibitors, which could suggest potential cancer therapeutic applications for the compound .

Inotropic Activity

Another related compound, a triazoloquinolinyl piperidine carboxamide, demonstrated positive inotropic activity, indicating that modifications to the piperidine carboxamide core can lead to compounds with cardiovascular effects . This highlights the versatility of the piperidine carboxamide scaffold in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition Studies

A study utilizing 19F-NMR spectroscopy explored the metabolism and disposition of potent HIV integrase inhibitors, including compounds similar to N-(4-fluorobenzyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide. The research focused on understanding the metabolic fate and excretion balance in rats and dogs, providing insights into the compound's pharmacokinetics and potential therapeutic applications (Monteagudo et al., 2007).

Antimicrobial Agent Development

Another study involved the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives, including structural analogs of the mentioned compound, as potential antimicrobial agents. The research highlighted the synthesis process and the antimicrobial activity of these compounds against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Jadhav et al., 2017).

Tubulin Inhibition for Antiproliferative Effects

A study on thiazole-aminopiperidine hybrid analogs, including compounds structurally related to N-(4-fluorobenzyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide, discovered their potential as Mycobacterium tuberculosis GyrB inhibitors. This suggests their application in developing new antituberculosis drugs with minimal cytotoxicity (Jeankumar et al., 2013).

Structural and Biological Evaluations

Research on compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, structurally similar to the discussed compound, involved synthesis, characterization, X-ray diffraction studies, and biological evaluations. These compounds were tested for antibacterial and anthelmintic activities, revealing their potential pharmacological properties and applications in drug development (Sanjeevarayappa et al., 2015).

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O2/c1-16-5-2-3-7-20(16)22-26-21(30-27-22)13-18-6-4-12-28(15-18)23(29)25-14-17-8-10-19(24)11-9-17/h2-3,5,7-11,18H,4,6,12-15H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQKVQDSFPNVTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2551572.png)

![5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2551573.png)

![N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2551586.png)

![2-phenyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2551587.png)

![5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2551590.png)

![4-fluoro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2551592.png)